![molecular formula C24H17FN4O B2889350 2-(8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl)-N-phenylacetamide CAS No. 901248-09-7](/img/structure/B2889350.png)
2-(8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl)-N-phenylacetamide
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Overview
Description
Pyrazoloquinoline derivatives are a class of compounds that have been studied for their potential biological activities . They are nitrogen-containing heterocycles, which are important frameworks for the discovery of potent bioactive agents in pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of pyrazoloquinoline derivatives often involves the use of acidic catalysts . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst has been introduced .Molecular Structure Analysis
The molecular structure of pyrazoloquinoline derivatives is composed of a pyrazole and quinoline fragment . The parent structure can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrazoloquinoline derivatives often involve a sequential opening/closing cascade reaction . The use of unsaturated compounds in reactions with N-nucleophiles using amorphous carbon-supported sulfonic acid (AC-SO3H) as an effective catalyst in the presence of ethanol as the reaction medium has been highlighted .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazoloquinoline derivatives can vary greatly depending on the specific substituents present in the molecule. Some derivatives exhibit strong fluorescence which can be distinguished by our eyes readily in DMSO or under UV light (360 nm) .Scientific Research Applications
Synthesis and Properties Research
The compound belongs to the class of 1H-pyrazolo[3,4-b]quinolines, which have been the subject of over 100 years of research . The main methods of synthesis include Friedländer condensation, synthesis from anthranilic acid derivatives, multicomponent synthesis, and others .
Fluorescent Sensors
1H-pyrazolo[3,4-b]quinolines, including the compound , have potential use as fluorescent sensors . Their fluorescence properties can be influenced by various substituents, offering potential for diverse applications .
Biological Activity
These compounds have shown biological activity, making them potentially useful in the development of new drugs . For example, some related compounds have shown significant inhibitory activity .
Antifungal Activity
Some compounds in this class have shown activity against Candida albicans spp , suggesting potential use in the development of antifungal treatments.
Materials Science
The unique properties of the compound make it promising for applications in materials science.
Drug Development
Mechanism of Action
Target of Action
Compounds with similar structures, such as 4-hydroxy-2-quinolones, have shown interesting pharmaceutical and biological activities, making them valuable in drug research and development .
Mode of Action
It’s worth noting that similar compounds have shown to interact with their targets, leading to changes at the molecular level .
Biochemical Pathways
Compounds with similar structures have been found to affect various biochemical pathways, leading to downstream effects .
Result of Action
Similar compounds have shown cytotoxic activities against certain cell lines .
Future Directions
properties
IUPAC Name |
2-(8-fluoro-3-phenylpyrazolo[4,3-c]quinolin-1-yl)-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17FN4O/c25-17-11-12-21-19(13-17)24-20(14-26-21)23(16-7-3-1-4-8-16)28-29(24)15-22(30)27-18-9-5-2-6-10-18/h1-14H,15H2,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRFITJVXNJJXBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)F)CC(=O)NC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl}-N-phenylacetamide |
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